molecular formula C17H18N2OS B5756474 N-(anilinocarbonothioyl)-4-isopropylbenzamide

N-(anilinocarbonothioyl)-4-isopropylbenzamide

Cat. No. B5756474
M. Wt: 298.4 g/mol
InChI Key: XGPBNHMQXCKPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(anilinocarbonothioyl)-4-isopropylbenzamide, also known as ANITB, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. ANITB is a thioamide derivative that has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(anilinocarbonothioyl)-4-isopropylbenzamide is not fully understood, but it is believed to involve the inhibition of cytochrome P450 enzymes. N-(anilinocarbonothioyl)-4-isopropylbenzamide has been found to bind to the heme moiety of cytochrome P450 enzymes, which results in the inhibition of their activity. This can lead to the accumulation of toxic metabolites and the disruption of normal cellular function.
Biochemical and Physiological Effects
N-(anilinocarbonothioyl)-4-isopropylbenzamide has been found to exhibit a wide range of biochemical and physiological effects. N-(anilinocarbonothioyl)-4-isopropylbenzamide has been shown to induce liver injury in animal models, which is believed to be due to the accumulation of toxic metabolites. N-(anilinocarbonothioyl)-4-isopropylbenzamide has also been found to induce oxidative stress and inflammation in various tissues. In addition, N-(anilinocarbonothioyl)-4-isopropylbenzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

N-(anilinocarbonothioyl)-4-isopropylbenzamide has several advantages for lab experiments, including its ability to inhibit cytochrome P450 enzymes and induce liver injury in animal models. However, N-(anilinocarbonothioyl)-4-isopropylbenzamide also has several limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the study of N-(anilinocarbonothioyl)-4-isopropylbenzamide. One area of research is the development of new thioamide derivatives that exhibit improved pharmacological properties. Another area of research is the study of the role of N-(anilinocarbonothioyl)-4-isopropylbenzamide in the regulation of gene expression and protein synthesis. Finally, the development of new animal models that mimic the effects of N-(anilinocarbonothioyl)-4-isopropylbenzamide on human physiology could provide valuable insights into its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, N-(anilinocarbonothioyl)-4-isopropylbenzamide is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. N-(anilinocarbonothioyl)-4-isopropylbenzamide has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes and the induction of liver injury. Although N-(anilinocarbonothioyl)-4-isopropylbenzamide has several advantages for lab experiments, it also has several limitations, including its potential toxicity. Future research on N-(anilinocarbonothioyl)-4-isopropylbenzamide could lead to the development of new thioamide derivatives with improved pharmacological properties and a better understanding of its mechanism of action.

Synthesis Methods

N-(anilinocarbonothioyl)-4-isopropylbenzamide can be synthesized using various methods, including the reaction of 4-isopropylbenzoyl chloride with aniline followed by reaction with thiourea. Another method involves the reaction of 4-isopropylbenzoyl isothiocyanate with aniline in the presence of a base. The yield of N-(anilinocarbonothioyl)-4-isopropylbenzamide can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.

Scientific Research Applications

N-(anilinocarbonothioyl)-4-isopropylbenzamide has been widely used in scientific research as a tool to study the effect of thioamides on various biological systems. N-(anilinocarbonothioyl)-4-isopropylbenzamide has been found to inhibit the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism. N-(anilinocarbonothioyl)-4-isopropylbenzamide has also been used to study the role of thioamides in the regulation of gene expression and protein synthesis.

properties

IUPAC Name

N-(phenylcarbamothioyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12(2)13-8-10-14(11-9-13)16(20)19-17(21)18-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPBNHMQXCKPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(anilinocarbonothioyl)-4-isopropylbenzamide

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